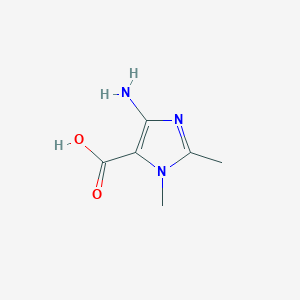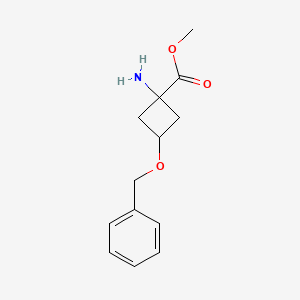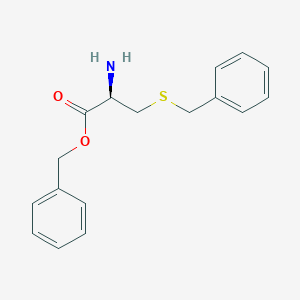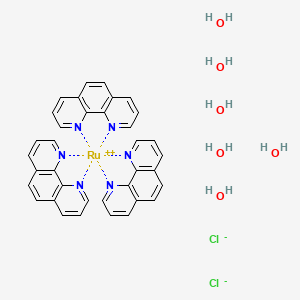
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is a coordination compound with the formula [Ru(phen)3]Cl2·6H2O. It is known for its distinctive red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic transformations.
Biology: The compound is studied for its interactions with DNA and its potential as a photodynamic therapy agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to generate reactive oxygen species under light irradiation.
Industry: It is used in the development of light-emitting devices and sensors .
Mecanismo De Acción
The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then interact with biological molecules, leading to various effects such as DNA damage in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride monohydrate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is unique due to its specific ligand arrangement and its photophysical properties. Compared to similar compounds, it has distinct absorption and emission spectra, making it particularly useful in applications requiring precise photochemical control .
Propiedades
Fórmula molecular |
C36H36Cl2N6O6Ru |
|---|---|
Peso molecular |
820.7 g/mol |
Nombre IUPAC |
1,10-phenanthroline;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
Clave InChI |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


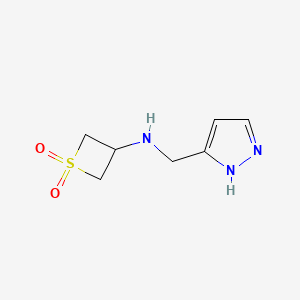
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
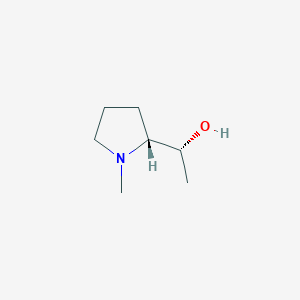
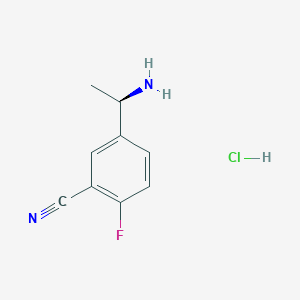
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

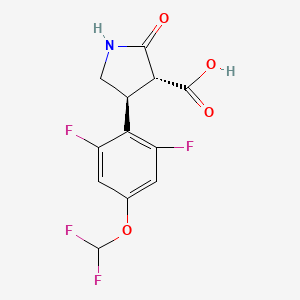
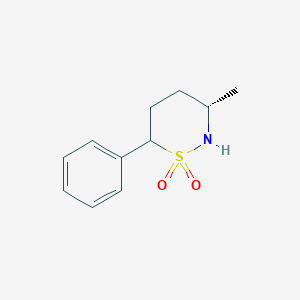
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
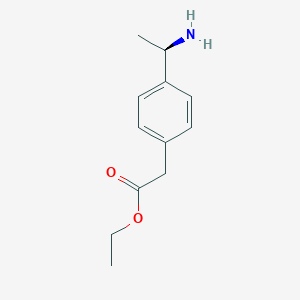
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
